molecular formula C15H20F2N2O4S B5605483 N-(2,2-difluoroethyl)-4-{[3-(hydroxymethyl)-1-piperidinyl]carbonyl}benzenesulfonamide

N-(2,2-difluoroethyl)-4-{[3-(hydroxymethyl)-1-piperidinyl]carbonyl}benzenesulfonamide

Cat. No. B5605483
M. Wt: 362.4 g/mol
InChI Key: KCLBRIKLSNGFFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2,2-difluoroethyl)-4-{[3-(hydroxymethyl)-1-piperidinyl]carbonyl}benzenesulfonamide involves complex chemical reactions, including the activation of thioglycosides and the formation of glycosidic linkages. For instance, the use of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride represents a powerful metal-free approach to activate thioglycosides, leading to glycosides with good yield and selectivity (Crich & Smith, 2001).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds, including variants with the piperazine heterocycles, has been extensively studied. For example, density functional theory (DFT) has been used to calculate optimized structures, molecular electrostatic potentials, and leading molecular orbitals, revealing insights into the conformational stability and electronic properties of such compounds (Xiao et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamide derivatives exhibit a range of chemical reactions, often leading to the inhibition of various enzymes. A notable reaction involves the synthesis of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, which have shown nanomolar binding potency toward carbonic anhydrase isozymes, demonstrating the chemical reactivity and potential pharmacological relevance of such compounds (Dudutienė et al., 2013).

Physical Properties Analysis

The physical properties of benzenesulfonamide compounds are closely related to their molecular structure and can be significantly influenced by substituents. For instance, the synthesis and crystal structure analysis provide insights into the impact of specific substitutions on the molecular chains and three-dimensional network structures of these compounds, affecting their solubility, melting points, and crystalline form (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties, particularly the inhibitory activity of benzenesulfonamide derivatives against various isozymes of carbonic anhydrase, highlight their potential as pharmacological agents. Detailed structural analysis and biochemical evaluations have demonstrated that specific substitutions can enhance the inhibitory potency and selectivity towards target enzymes, underscoring the importance of molecular design in developing new inhibitors (Buemi et al., 2019).

properties

IUPAC Name

N-(2,2-difluoroethyl)-4-[3-(hydroxymethyl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O4S/c16-14(17)8-18-24(22,23)13-5-3-12(4-6-13)15(21)19-7-1-2-11(9-19)10-20/h3-6,11,14,18,20H,1-2,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLBRIKLSNGFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NCC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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